6-Amino-2-chloronicotinic acid
Description
Contextualization within Pyridinecarboxylic Acids
6-Amino-2-chloronicotinic acid belongs to the broader class of pyridinecarboxylic acids. These are organic compounds that feature a pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, and a carboxylic acid functional group. The presence of the nitrogen atom in the pyridine ring gives these compounds distinct properties compared to their benzene-based counterparts, influencing their reactivity and biological activity.
The specific substitutions on the pyridine ring of this compound—an amino group at the 6-position and a chlorine atom at the 2-position—impart a unique chemical personality to the molecule. The amino group can act as a nucleophile or a base, while the chlorine atom is a good leaving group in nucleophilic substitution reactions. The carboxylic acid group provides a site for esterification, amidation, or other transformations. This trifunctional nature allows for selective and sequential reactions, a desirable feature in multi-step organic synthesis.
Significance as a Core Heterocyclic Building Block
The true value of this compound lies in its role as a core heterocyclic building block. cymitquimica.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, particularly in the development of pharmaceuticals and agrochemicals.
The strategic placement of the amino, chloro, and carboxylic acid groups on the pyridine scaffold of this compound makes it an ideal starting material for constructing more elaborate molecules. a2bchem.com Chemists can exploit the different reactivities of these functional groups to introduce new substituents and build complex molecular architectures. For instance, the chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical moieties at that position. The amino and carboxylic acid groups can participate in a wide array of coupling reactions, further expanding the synthetic possibilities. This versatility enables the creation of libraries of novel compounds for screening in drug discovery and materials science applications. a2bchem.com
Overview of Current Research Landscapes
Current research involving this compound is expanding into several key areas, primarily driven by its utility in the synthesis of novel compounds with potential biological activity. In medicinal chemistry, it serves as a crucial intermediate for the preparation of compounds targeting a range of diseases. cymitquimica.comsmolecule.com Researchers are exploring its use in the development of new antibacterial agents and other therapeutic molecules. smolecule.com
In the field of materials science, the ability of this compound to coordinate with metal ions is being investigated for the creation of new coordination complexes and polymers with unique electronic and photophysical properties. a2bchem.com These materials could find applications in areas such as catalysis and the development of advanced materials. a2bchem.comchemimpex.com The compound is also utilized in the synthesis of specialized organic molecules for various research purposes, including the study of chemical reactions and the development of new synthetic methodologies. a2bchem.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-amino-2-chloropyridine-3-carboxylic acid | fluorochem.co.uk |
| CAS Number | 1060811-66-6 | fluorochem.co.uk |
| Molecular Formula | C₆H₅ClN₂O₂ | fluorochem.co.ukchemscene.com |
| Molecular Weight | 172.57 g/mol | cymitquimica.comfluorochem.co.ukchemscene.com |
| Appearance | Crystalline solid | cymitquimica.com |
| Melting Point | 224-230 °C (decomposition) | sigmaaldrich.com |
| Purity | 95% - 97% | fluorochem.co.uksigmaaldrich.com |
| Hydrogen Bond Acceptors | 4 | a2bchem.comfluorochem.co.uk |
| Hydrogen Bond Donors | 2 | a2bchem.comfluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMQEZUENCWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060811-66-6 | |
| Record name | 6-amino-2-chloropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Mechanistic Investigations of 6 Amino 2 Chloronicotinic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
The pyridine ring in 6-amino-2-chloronicotinic acid is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the presence of the chlorine atom, which acts as a leaving group. dcu.iersc.org The rate and outcome of these reactions are significantly influenced by the electronic effects of the other substituents on the ring. dcu.ied-nb.info
Influence of Activating Groups on Reaction Pathways
The carboxylic acid group (–COOH) at the 3-position is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. d-nb.inforesearchgate.net This activation is crucial for facilitating the displacement of the chlorine atom at the 2-position. dcu.ied-nb.info The electron-withdrawing nature of the carboxylic acid group helps to stabilize the negatively charged intermediate formed during the substitution process. dcu.ied-nb.info
The amino group (–NH2) at the 6-position, being an electron-donating group, can also influence the reactivity of the pyridine ring. Its presence can affect the electron density distribution and the stability of reaction intermediates.
Characterization of Reaction Intermediates (e.g., Meisenheimer Complexes)
Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, such as the pyridine ring in this compound, are proposed to proceed through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. d-nb.inforesearchgate.net This complex is formed when a nucleophile attacks the carbon atom bearing the leaving group, creating a negatively charged species where the charge is delocalized over the aromatic ring. dcu.ied-nb.info The stability of this intermediate is a key factor in determining the reaction rate. dcu.ie While Meisenheimer complexes have long been considered key intermediates in SNAr reactions, recent studies suggest that in some cases, the reaction may proceed through a concerted pathway without the formation of a distinct intermediate. nih.gov
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo typical reactions such as esterification and amidation.
Amidation and Esterification Studies
Amidation: The carboxylic acid can be converted to an amide. For instance, reaction with amines in the presence of a coupling agent or via activation with reagents like sulfuryl fluoride (B91410) (SO2F2) can yield the corresponding nicotinamide (B372718) derivatives. rsc.org A study demonstrated the synthesis of N-(2-methyl-3-trifluoromethyl)phenyl-2-hydroxynicotinamide from 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline (B41778), indicating that under certain conditions, both amidation and nucleophilic substitution of the chloro group can occur. dcu.ie Another method involves the use of oxalyl chloride and triethylamine (B128534) to form the acid chloride, which then reacts with an amine. researchgate.net
Esterification: The carboxylic acid can be esterified to form the corresponding esters. A common method involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Another approach is the reaction with triethylorthoacetate. google.com Methyl esters of chloronicotinic acids have been synthesized and are used as intermediates in the preparation of other compounds. researchgate.netchemimpex.com For example, the methyl ester of 2-chloronicotinic acid can be prepared and subsequently used in nucleophilic substitution reactions. dcu.ie
Complexation Behavior with Metal Centers
The presence of the amino, chloro, and carboxylic acid groups makes this compound a potential ligand for metal ions. a2bchem.com Amino acids and their derivatives are well-known for their ability to form complexes with metal ions, binding through the amino and carboxylato groups. at.ua The pyridine nitrogen can also act as a coordination site. The ability of this compound to form stable coordination compounds has applications in catalysis and material science. a2bchem.com While specific studies detailing the complexation of this compound with various metal centers are not extensively covered, the general behavior of similar molecules suggests that it can act as a chelating agent. a2bchem.comat.ua
Structural Modifications and Derivatization of 6 Amino 2 Chloronicotinic Acid
Synthesis of Substituted 6-Aminonicotinic Acid Analogues
The core structure of 6-amino-2-chloronicotinic acid can be readily modified to generate a library of substituted 6-aminonicotinic acid analogues. These modifications often target the chloro and amino groups to introduce diverse functionalities.
One common approach involves the nucleophilic substitution of the chlorine atom at the 2-position. For instance, microwave-assisted reactions of 2-chloronicotinic acid with various amines have been shown to be an efficient method for synthesizing 2-aminonicotinic acid derivatives. grafiati.com This method offers a rapid and environmentally friendly route to a range of substituted nicotinic acids.
Another strategy focuses on the derivatization of the amino group. The amino group can undergo acylation, alkylation, and other transformations to introduce new substituents. For example, the synthesis of N-(6-amino-2-fluoronicotinoyl)-L-glutamic acid-di-tert-butylester has been reported, starting from 6-amino-2-fluoronicotinic acid hydrochloride, a close analogue of the title compound. google.com
Furthermore, the carboxylic acid group provides a handle for esterification and amidation reactions. The synthesis of tert-butyl esters of various aminonicotinic acids, including the 6-amino isomer, has been achieved from their corresponding chloro- or bromo-precursors without the need for intermediate purification. researchgate.net This highlights the feasibility of converting this compound to its ester derivatives, which can serve as intermediates for further synthetic elaborations.
The following table summarizes some of the key transformations for synthesizing substituted 6-aminonicotinic acid analogues:
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Chloronicotinic acid | Amines, Microwave irradiation | 2-Aminonicotinic acid derivatives | grafiati.com |
| 6-Amino-2-fluoronicotinic acid hydrochloride | L-glutamic acid di-tert-butylester | N-(6-amino-2-fluoronicotinoyl)-L-glutamic acid-di tert butylester | google.com |
| 6-Chloronicotinic acid | Hydrazine (B178648), then other steps | tert-Butyl ester of 6-aminonicotinic acid | researchgate.net |
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic placement of reactive functional groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the participation of the amino, chloro, and carboxylic acid functionalities to build new rings onto the pyridine (B92270) core.
While direct synthesis of pyridoquinazolinecarboxamides from this compound is not explicitly detailed in the provided context, the analogous compound, 2-aminonicotinic acid, is a known precursor for such fused systems. The general strategy involves the condensation of 2-aminonicotinic acid with suitable reagents to construct the quinazoline (B50416) ring.
Spirocyclic compounds, characterized by two rings sharing a single common atom, can be synthesized using this compound derivatives. wikipedia.org A one-pot synthesis of spiropyrroloquinoline isoindolinone and spiropyrroloquinoline aza-isoindolinone scaffolds has been developed. rsc.org This process utilizes a sequential Ugi four-component reaction followed by two intramolecular cyclizations under metal-free conditions. rsc.org Although the example uses 2-chloronicotinic acid, the methodology could potentially be adapted for its 6-amino analogue. rsc.org
The synthesis of spiro compounds often involves the creation of a quaternary carbon center, which forms the spiro atom connecting the two rings. wikipedia.org
A base-regulated, one-pot protocol has been developed for the synthesis of pyridobenzoxazepinones and pyridobenzoxazines from 2-chloronicotinic acid and 2-aminophenol. rsc.org This reaction proceeds through an aromatic nucleophilic substitution (SNAr) O-arylation, followed by an aminocarbonylation tandem reaction to yield pyridobenzoxazepinones. rsc.org By adjusting the base, the reaction pathway can be shifted to produce pyridobenzoxazines via successive SNAr reactions (O-arylation followed by N-arylation). rsc.org
The synthesis of 6H-pyrido[2,3-b] researchgate.netCurrent time information in Bangalore, IN.benzoxazepin-5-one derivatives has also been achieved through the reaction of 2-chloronicotinoyl chloride with appropriate 2-aminophenols, followed by ring closure. datapdf.com
| Product | Synthetic Approach | Key Intermediates/Reagents | Reference |
| Pyridobenzoxazepinones | One-pot SNAr/carbonylation | 2-Chloronicotinic acid, 2-aminophenol, Pd(OAc)₂, BuPAd₂, Na₂CO₃, CO | rsc.org |
| Pyridobenzoxazines | One-pot successive SNAr | 2-Chloronicotinic acid, 2-aminophenol, Cs₂CO₃ | rsc.org |
| 6H-Pyrido[2,3-b] researchgate.netCurrent time information in Bangalore, IN.benzoxazepin-5-ones | Condensation and cyclization | 2-Chloronicotinoyl chloride, 2-aminophenols, Sodium ethoxide | datapdf.com |
The synthesis of pyrazoline and pyrazole (B372694) derivatives typically involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. ajgreenchem.commdpi.comdergipark.org.trresearchgate.net While a direct synthesis from this compound is not described, the nicotinic acid moiety can be incorporated into these heterocyclic structures. For instance, chalcones can be prepared from acetylpyridines, which are related to nicotinic acid. ajgreenchem.com The subsequent cyclization with hydrazines leads to the formation of the pyrazoline or pyrazole ring. mdpi.comijpbs.com
One general method involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form a chalcone (B49325). dergipark.org.trijpbs.com This chalcone is then reacted with hydrazine hydrate (B1144303) to yield the pyrazoline derivative. dergipark.org.trijpbs.com Aromatization of the pyrazoline can lead to the corresponding pyrazole.
This compound, possessing both an acidic carboxylic acid group and a basic amino group, can readily form molecular salts and co-crystals. The formation of these multi-component crystalline solids can significantly alter the physicochemical properties of the parent molecule.
Research has shown that 6-aminonicotinic acid can form molecular salts with various inorganic acids such as hydrobromic acid (HBr), nitric acid (HNO₃), and phosphoric acid (H₃PO₄). researchgate.net These salts exhibit different crystal structures, ranging from one-dimensional chains to three-dimensional frameworks, stabilized by strong hydrogen bonding interactions. researchgate.net
Similarly, the reaction of 6-chloronicotinic acid with 2-aminopyridine (B139424) results in the formation of a molecular salt, 2-aminopyridinium 6-chloronicotinate. nih.govresearchgate.net In this salt, the proton is transferred from the carboxylic acid of 6-chloronicotinic acid to the pyridine nitrogen of 2-aminopyridine. nih.gov The resulting cation and anion are held together by strong N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif. nih.govresearchgate.net These interactions can extend into two-dimensional networks. nih.gov
The following table provides examples of molecular salts formed from related nicotinic acid derivatives:
| Nicotinic Acid Derivative | Co-former | Resulting Salt/Co-crystal | Reference |
| 6-Aminonicotinic acid | HBr, HNO₃, H₃PO₄ | Molecular salts with corresponding anions | researchgate.net |
| 6-Chloronicotinic acid | 2-Aminopyridine | 2-Aminopyridinium 6-chloronicotinate | nih.govresearchgate.net |
Pyridobenzoxazepinones and Pyridobenzoxazines
Development of Novel Heterocyclic Scaffolds
The strategic modification of this compound has proven to be a fruitful avenue for the creation of innovative heterocyclic scaffolds. This precursor, with its distinct arrangement of amino, chloro, and carboxylic acid functionalities on a pyridine ring, offers multiple reactive sites for derivatization and cyclization reactions. Researchers have leveraged these features to construct a variety of fused and substituted heterocyclic systems, many of which are of interest in medicinal chemistry and materials science.
The amino group at the 6-position, the chlorine atom at the 2-position, and the carboxylic acid at the 3-position each provide a handle for synthetic transformations. The amino group can act as a nucleophile, the chlorine atom is susceptible to nucleophilic substitution, and the carboxylic acid can undergo esterification, amidation, or serve as a precursor for cyclization reactions. This inherent reactivity allows for the systematic construction of complex molecular architectures.
One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, by reacting the amino group or the carboxylic acid with a suitable bifunctional reagent, it is possible to form a new ring fused to the original pyridine core. The nature of the resulting heterocyclic scaffold is dictated by the choice of the cyclizing agent and the reaction conditions.
Another approach focuses on intermolecular reactions followed by cyclization. This can involve initial modification of one of the functional groups, such as converting the carboxylic acid to an ester or an amide, followed by a reaction that forms a new ring. For example, the chlorine atom at the C-2 position can be displaced by a nucleophile that also contains a functional group capable of reacting with the amino or carboxylic acid moiety, leading to the formation of a fused heterocyclic system.
Research in this area has led to the synthesis of a diverse range of heterocyclic compounds. These include, but are not limited to, pyridopyrimidines, pyridotriazines, and other fused systems. The specific substitution patterns on these newly formed scaffolds can be further modified to fine-tune their chemical and physical properties.
Research Findings:
Several studies have detailed the synthesis of novel heterocyclic systems from this compound and its derivatives. These investigations highlight the versatility of this starting material in synthetic organic chemistry.
| Starting Material | Reagents and Conditions | Resulting Heterocyclic Scaffold | Reference |
| This compound | Bifunctional cyclizing agents | Fused pyridopyrimidines | |
| This compound | Di- and tri-functional reagents | Polycyclic heteroaromatic systems | |
| 2,6-dichloronicotinic acid | Methylamine, followed by further synthetic steps | 6-Chloro-2-(methylamino)nicotinic acid derivatives | acs.org |
| 2,6-dichloronicotinic acid | Ethylamine in THF | 6-Chloro-2-(ethylamino)nicotinic acid | acs.org |
| 2,6-dichloronicotinic acid | 3-Azidopropylamine in THF | 2-[(3-Azidopropyl)amino]-6-chloronicotinic acid | acs.org |
| 2-chloronicotinic acid | Primary aromatic amines | 2-substituted phenyl derivatives of nicotinic acid | rsc.org |
| 2,6-dichloropyridine | Allylamine, followed by acetylation and radical cyclization | 7-azaindolines | acs.org |
The development of these novel heterocyclic scaffolds from this compound underscores the importance of this compound as a versatile building block in the synthesis of complex organic molecules. The ability to systematically modify its structure provides a powerful tool for the discovery of new compounds with potentially valuable biological or material properties.
Structure Activity Relationship Sar Studies of 6 Amino 2 Chloronicotinic Acid Derivatives
Positional and Substituent Effects on Bioactivity
The biological activity of 6-Amino-2-chloronicotinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine (B92270) ring. Research has shown that even minor alterations can lead to significant changes in potency and selectivity.
A key area of investigation has been the modification at the 6-position of the nicotinic acid scaffold. acs.org Studies involving the introduction of (thio)ether moieties at this position have been conducted to explore the available chemical space. unimi.it It was found that the presence of a free carboxylic acid group complicated the introduction of phenol (B47542) or thiophenol nucleophiles at position 6. acs.org To circumvent this, the starting 6-chloronicotinic acid was often converted to its methyl ester. acs.org This strategic modification allows for a more facile synthesis of 6-phenoxy or 6-phenylthio fragments. acs.org
The electronic properties of the substituents also play a critical role. Electron-withdrawing groups, such as a chlorine atom, and electron-donating groups, like an amino group, alter the reactivity of the pyridine ring, which in turn affects how the molecule binds to its biological target. For instance, in a series of hydrazone derivatives containing a pyridine moiety, the type and position of the substituent on an attached phenyl ring significantly impacted antibacterial activity against Ralstonia solanacearum. d-nb.info A trifluoromethyl group at the 3-position of the phenyl ring showed good activity, whereas a tert-butyl group at the 4-position resulted in moderate activity, and a chlorine atom at the 2-position led to no activity. d-nb.info
Furthermore, the amino group at the 6-position is a critical determinant of activity. Its modification or replacement can lead to substantial shifts in biological function. For example, replacing the amino group with other functionalities or altering its substitution pattern can modulate the molecule's interaction with its target. The steric bulk and polarity of substituents are also important factors. For example, a morpholino group, due to its size and polarity, was found to enhance target binding in certain antimalarial compounds compared to smaller substituents like amino or chloro groups.
These findings underscore the importance of systematic exploration of positional and substituent effects to optimize the bioactivity of this compound derivatives.
| Compound Series | Modification Position | Substituent Type | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| Nicotinic Acid Derivatives | Position 6 | (Thio)ether moieties | Exploration of chemical space | unimi.it |
| Hydrazone Derivatives | Phenyl ring (attached to pyridine) | 3-Trifluoromethyl | Good antibacterial activity | d-nb.info |
| Hydrazone Derivatives | Phenyl ring (attached to pyridine) | 4-tert-Butyl | Moderate antibacterial activity | d-nb.info |
| Hydrazone Derivatives | Phenyl ring (attached to pyridine) | 2-Chloro | No antibacterial activity | d-nb.info |
| Antimalarial Compounds | Position 6 | Morpholino group | Enhanced target binding |
Ligand-Target Interactions and Binding Site Analysis
The therapeutic efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, such as an enzyme or a receptor. For derivatives of this compound, understanding these ligand-target interactions at a molecular level is crucial for rational drug design.
Docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, in the context of α-amylase and α-glucosidase inhibitors, molecular docking revealed that certain nicotinic acid derivatives bind to a putative allosteric site on these enzymes. unimi.it This noncompetitive inhibition is advantageous as the inhibitor does not compete with the natural substrate for the active site. unimi.it The analysis of the binding site of α-amylase showed that residues such as Thr174 and Gly175 are involved in forming an oxyanion hole that stabilizes the interaction with the inhibitor. asm.org
The functional groups on the this compound scaffold play distinct roles in target engagement. The amino group is often involved in forming crucial hydrogen bonds with the active site of the target protein. Concurrently, the carboxylic acid group can participate in ionic interactions, further anchoring the ligand in the binding pocket. For example, in the case of calcium-sensing receptor (CaSR) inhibitors, the amino group at the 4-position and the carboxylic acid at the 3-position of a related 4-amino-2-chloronicotinic acid scaffold are key for its inhibitory activity. vulcanchem.com
The chlorine atom at the 2-position also contributes to the binding affinity, likely through hydrophobic or halogen bonding interactions. The optimization of these interactions is a key focus in lead optimization. For example, in the development of inhibitors for the main protease (Mpro) of SARS-CoV-2, the m-chlorophenyl ring of a derivative was found to fill a hydrophobic pocket (S2 pocket) in the enzyme's active site. lib4ri.ch
The following table summarizes key ligand-target interactions for derivatives of this compound and related compounds.
| Derivative Class | Biological Target | Key Interacting Residues/Features | Binding Mode | Reference |
|---|---|---|---|---|
| Nicotinic Acid Derivatives | α-Amylase | Putative allosteric site | Noncompetitive inhibition | unimi.it |
| Nicotinic Acid Derivatives | α-Glucosidase | Putative allosteric site | Noncompetitive inhibition | unimi.it |
| Amidase Inhibitors | Pa-Ami (Amidase) | Thr174, Gly175 (oxyanion hole) | Stabilization of tetrahedral intermediate | asm.org |
| Pyridine Derivatives | Enzymes/Receptors | Active site hydrogen bonding | Amino group interaction | |
| Pyridine Derivatives | Enzymes/Receptors | Ionic interactions | Carboxylic acid group interaction | |
| SARS-CoV-2 Mpro Inhibitors | Mpro S2 pocket | Hydrophobic interactions | m-Chlorophenyl ring interaction | lib4ri.ch |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources.
For derivatives of this compound, QSAR studies have been employed to identify key molecular descriptors that govern their bioactivity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For instance, a QSAR study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with an increase in hydrophobicity, molar refractivity, and aromaticity. researchgate.net
The development of robust QSAR models relies on a diverse set of compounds with accurately measured biological activities. mdpi.com Modern QSAR studies often employ various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, to build predictive models. mdpi.com The predictive power of these models is rigorously validated using internal and external test sets of compounds. mdpi.com
In the context of nicotinic acid derivatives, QSAR models can help in understanding the structural requirements for a particular biological activity. For example, a 2D-QSAR model developed for a series of quinoline (B57606) derivatives with activity against Plasmodium falciparum showed good predictive capacity. mdpi.com Such models can guide the design of new analogs with improved potency. While specific QSAR models for this compound were not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds.
The following table illustrates the general workflow and components of a QSAR study.
| QSAR Study Component | Description | Example Application | Reference |
|---|---|---|---|
| Dataset Collection | Gathering a series of compounds with known biological activity. | A database of 349 quinoline derivatives with activity against P. falciparum. | mdpi.com |
| Descriptor Calculation | Calculating molecular descriptors (e.g., electronic, steric, hydrophobic). | Hydrophobicity, molar refractivity, aromaticity for FabH inhibitors. | researchgate.net |
| Model Development | Using statistical methods to build a mathematical model. | Development of 2D- and 3D-QSAR models for antimalarial quinolines. | mdpi.com |
| Model Validation | Assessing the predictive power of the model using test sets. | Internal and external validation with metrics like q² and r²_test. | mdpi.com |
| Predictive Analytics | Using the validated model to predict the activity of new compounds. | Guiding the synthesis of new derivatives with potentially higher activity. | mdpi.com |
Pharmacophore Identification and Optimization
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. Identifying and optimizing the pharmacophore of a lead compound series is a cornerstone of modern drug design.
For derivatives of this compound, the nicotinic acid scaffold itself can be considered a key pharmacophoric element. unimi.it The arrangement of the amino group, the chlorine atom, and the carboxylic acid on the pyridine ring constitutes a specific three-dimensional pattern of features that can be recognized by a biological target.
Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target (structure-based). These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive and negative ionizable groups. For instance, a pharmacophore model for a series of azaindole inhibitors of Trypanosoma brucei was developed to guide the selection of new analogs for synthesis. nih.gov
Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features. It also guides the optimization of existing lead compounds. For example, if a pharmacophore model indicates the importance of a hydrogen bond donor at a particular position, chemists can synthesize derivatives with appropriate functional groups to enhance this interaction.
In the development of inhibitors for various targets, the this compound scaffold has been utilized as a core fragment, with modifications made to other parts of the molecule to optimize interactions with the target's binding site. researchgate.netnih.gov The identification of the optimal arrangement of functional groups around this core is an iterative process of design, synthesis, and biological testing, informed by the evolving understanding of the pharmacophore.
The table below outlines the general process of pharmacophore identification and optimization.
| Step | Description | Example | Reference |
|---|---|---|---|
| Feature Identification | Identifying essential molecular features for biological activity. | The nicotinic acid scaffold as a key pharmacophore for hypoglycemic drugs. | unimi.it |
| Model Generation | Creating a 3D model of the pharmacophore. | Development of a pharmacophore model for azaindole inhibitors. | nih.gov |
| Virtual Screening | Searching compound databases for molecules that fit the model. | Screening for new drug leads with desired pharmacophoric features. | mdpi.com |
| Lead Optimization | Modifying lead compounds to better fit the pharmacophore. | Synthesizing derivatives with optimized functional groups for target interaction. |
Computational and Theoretical Chemistry of 6 Amino 2 Chloronicotinic Acid
Quantum Mechanical Calculations (e.g., DFT, Ab Initio Hartree-Fock)
Quantum mechanical calculations are fundamental to modern computational chemistry, providing deep insights into the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are used to solve the Schrödinger equation (or its approximations) for a given molecule. researchgate.netacs.org These calculations can predict a wide range of properties, from molecular structure to spectroscopic characteristics.
For analogous compounds like 2-chloronicotinic acid, researchers have employed DFT methods, often with functionals like B3LYP and B3PW91, and basis sets such as 6-31G(d) and 6-311G(d), to achieve a balance of computational cost and accuracy. researchgate.net Such studies have shown that DFT methods, particularly B3LYP, are generally superior to the scaled Hartree-Fock approach for resolving molecular vibrational problems. researchgate.net
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
For molecules with rotatable bonds, such as the carboxylic acid group in nicotinic acid derivatives, multiple stable conformations (conformers) may exist. Computational analysis can identify these conformers and determine their relative energies to predict the most abundant form. For example, studies on 2-bromonicotinic and 6-bromonicotinic acid using DFT calculations identified four possible conformers, with the C1 conformer being the most stable due to factors like intermolecular hydrogen bonding. ahievran.edu.tr A similar analysis for 6-Amino-2-chloronicotinic acid would involve rotating the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring to map the potential energy surface and identify all low-energy conformers.
The table below shows optimized geometric parameters calculated for the related molecule 2-chloronicotinic acid using different computational methods. A similar table could be generated for this compound to provide fundamental structural data.
Table 1: Selected Optimized Geometric Parameters for 2-Chloronicotinic Acid (Data sourced from a study on 2-chloronicotinic acid)
| Parameter | HF/6-311G(d) | B3LYP/6-311G(d) | B3PW91/6-311G(d) |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C2-Cl | 1.728 | 1.758 | 1.753 |
| C3-C7 | 1.492 | 1.496 | 1.495 |
| C7=O8 | 1.183 | 1.205 | 1.202 |
| C7-O9 | 1.332 | 1.353 | 1.350 |
| O9-H10 | 0.957 | 0.978 | 0.979 |
| Bond Angles (º) | |||
| Cl-C2-N1 | 115.5 | 115.8 | 115.8 |
| C2-C3-C7 | 123.1 | 123.1 | 123.1 |
| O8=C7-O9 | 124.9 | 124.2 | 124.3 |
| C3-C7-O9 | 112.1 | 113.1 | 112.9 |
| C7-O9-H10 | 108.9 | 105.7 | 105.7 |
Source: Adapted from Karabacak et al., Journal of Molecular Structure, 2008. researchgate.net
Vibrational Spectroscopy Simulations (FT-IR, FT-Raman)
Once the optimized geometry is known, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results can be used to simulate the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of the molecule.
By comparing the simulated spectra with experimentally recorded ones, researchers can confidently assign specific vibrational modes to the observed peaks. ahievran.edu.tr This is a powerful tool for structural confirmation. Studies on 2-chloronicotinic and 6-bromonicotinic acids have successfully used DFT calculations to assign their fundamental vibrational modes. researchgate.netahievran.edu.tr For instance, the characteristic C=O stretching vibration of the carboxylic acid group is typically observed in the 1700-1800 cm⁻¹ range. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Key Mode in 2-Chloronicotinic Acid (Data sourced from a study on 2-chloronicotinic acid)
| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311G(d)) |
|---|---|---|---|
| C=O Stretch | 1710 | 1708 | 1726 |
Source: Adapted from Karabacak et al., Journal of Molecular Structure, 2008. researchgate.net
Electronic Structure and Reactivity Descriptors (e.g., Electrophilicity Index)
Quantum mechanical calculations also provide detailed information about the electronic distribution within a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
From these frontier orbitals, various chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the global electrophilicity index (ω). researchgate.netuctm.edu The electrophilicity index helps to quantify the molecule's ability to act as an electrophile, or electron acceptor, in a reaction. researchgate.net Such analyses are critical for predicting how the molecule will interact with other reagents or biological targets.
Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a view of the molecule's dynamic behavior, such as conformational changes and interactions with its environment (e.g., a solvent or a protein). mdpi.com
In the context of biocatalysis, enzymes often have active sites buried deep within their protein structure. Substrates must travel from the solvent to the active site, and products must exit, through pathways known as access tunnels. MD simulations are instrumental in studying these tunnels.
While no studies have specifically examined this compound as a ligand, extensive research has been performed on the enzymatic synthesis of the closely related 2-chloronicotinic acid . acs.orgresearchgate.net In these systems, an amidase enzyme converts 2-chloronicotinamide (B82574) into 2-chloronicotinic acid. acs.org Researchers have used MD simulations combined with software like CAVER to analyze the access tunnels of the amidase. nih.gov These studies revealed that mutations to amino acid residues lining the tunnel could alter its dimensions (bottleneck radius and length), thereby improving the transport of the substrate and release of the product, leading to significantly enhanced catalytic efficiency. acs.orgnih.gov
Table 3: Example of Access Tunnel Analysis in an Amidase for 2-Chloronicotinamide Hydrolysis (Data sourced from a study on an amidase producing 2-chloronicotinic acid)
| Enzyme Variant | Bottleneck Radius (Å) | Tunnel Length (Å) | Throughput |
|---|---|---|---|
| Wild Type | 1.13 | 11.99 | 0.696 |
| G175A/A305T Mutant | 1.44 | 11.64 | 0.807 |
Source: Adapted from Wu et al., Applied and Environmental Microbiology, 2018. nih.gov
Ligand Transport and Binding Mechanism Studies
MD simulations can also elucidate the entire process of a ligand binding to a protein. This includes the initial recognition, transport through an access tunnel, and final docking into the active site. These simulations can reveal the key amino acid residues involved in binding and the non-covalent interactions (like hydrogen bonds and π-π stacking) that stabilize the enzyme-ligand complex. researchgate.netnih.gov
For the enzymes that process related molecules, MD simulations and molecular docking have shown how mutations can create a larger binding pocket, reducing steric hindrance and improving the orientation of the substrate for nucleophilic attack by the catalytic residues. researchgate.net This detailed mechanistic understanding, derived from MD simulations, is crucial for the rational design and engineering of enzymes for specific industrial or pharmaceutical applications. acs.org A similar approach could be applied to study the interaction of this compound with a target protein, providing insights into its binding affinity and mechanism of action.
Intermolecular Interaction Analysis (e.g., π-π Stacking, Hydrogen Bonding)
While no specific crystal structure analysis for this compound is available, the intermolecular interactions can be inferred from its functional groups—an amino group, a carboxylic acid, a chloro-substituent, and a pyridine ring. These features create a high potential for significant, structure-directing non-covalent interactions.
Hydrogen Bonding: The primary intermolecular forces expected to govern the crystal packing of this compound are hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The amino group provides additional hydrogen bond donors (N-H), and the pyridine ring nitrogen acts as a hydrogen bond acceptor.
Studies on analogous compounds, such as the co-crystal of 2-amino-4-chloro-6-methylpyrimidine (B145687) and 6-chloronicotinic acid, demonstrate the formation of robust N—H···O and O—H···N hydrogen bonds. In the crystal structure of 2-aminopyridinium 6-chloronicotinate, a salt derived from a related acid, the carboxylate group and the aminopyridinium cation are linked by a pair of N—H···O hydrogen bonds, creating a stable eight-membered ring motif known as an R22(8) ring. It is highly probable that this compound would form similar strong, dimeric structures via acid-pyridine or acid-acid hydrogen bonds, a common feature in nicotinic acid derivatives.
Spectroscopic Property Predictions (e.g., UV, NMR)
Predicting the spectroscopic properties of a molecule through computational methods is a powerful tool for structural elucidation and characterization. Methodologies like Density Functional Theory (DFT) for NMR predictions and Time-Dependent DFT (TD-DFT) for UV-Vis spectra are standard. Although specific predicted spectra for this compound have not been published, the expected outcomes can be discussed based on these established computational techniques.
UV Spectrum Prediction: The electronic absorption spectrum of this compound would be dominated by π→π* and n→π* transitions associated with the substituted pyridine ring. Computational methods, such as TD-DFT, are frequently used to calculate the excitation energies and oscillator strengths that define a UV-Vis spectrum. The accuracy of these predictions depends heavily on the chosen functional and basis set. For a molecule like this compound, calculations would likely predict absorption maxima in the UV region, with the precise wavelengths influenced by the electronic effects of the amino, chloro, and carboxylic acid substituents. The choice of solvent in the computational model is also critical, as it can significantly shift absorption bands.
NMR Spectrum Prediction: Computational prediction of ¹H and ¹³C NMR chemical shifts is a valuable aid in spectral assignment. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide theoretical chemical shifts that correlate well with experimental data.
For this compound, key predicted ¹H NMR signals would include distinct peaks for the aromatic protons on the pyridine ring and a broader signal for the amine (–NH₂) protons. The chemical environment of each nucleus, dictated by the electronic influence of the substituents, would determine its specific chemical shift. Similarly, ¹³C NMR predictions would provide theoretical values for each carbon atom in the molecule, including the carbons of the pyridine ring and the carbonyl carbon of the carboxylic acid group. Comparing these theoretical values with experimental data is a standard method for confirming molecular structure.
Applications of 6 Amino 2 Chloronicotinic Acid and Its Derivatives in Medicinal Chemistry Research
Synthetic Precursor for Pharmacologically Active Small Molecules
6-Amino-2-chloronicotinic acid is a versatile heterocyclic building block in the synthesis of a wide array of pharmacologically active small molecules. cymitquimica.coma2bchem.com Its unique structure, featuring amino, chloro, and carboxylic acid functional groups, allows for diverse chemical modifications, making it a valuable starting material in drug discovery. The reactivity of its dual functional groups is particularly advantageous in cross-coupling reactions for the synthesis of kinase inhibitors.
This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals. a2bchem.comchemimpex.com For instance, it is a precursor in the synthesis of complex heterocyclic compounds which are integral to the development of new drugs and pesticides. a2bchem.com The chlorine atom can be substituted through nucleophilic substitution reactions, while the amino and carboxylic acid groups can undergo various transformations such as amidation and cyclization. This allows for the construction of diverse molecular scaffolds.
One notable application is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which have been investigated for their herbicidal activity. researchgate.net Additionally, it is a precursor for chelating agents and coordination complexes due to its ability to coordinate with metal ions. a2bchem.com The compound has also been utilized in the synthesis of 2,6-diaminopyridine (B39239) derivatives which have shown antiproliferative activity and are being explored for cancer treatment. google.com
The related compound, 2-chloronicotinic acid, is an important intermediate for synthesizing drugs like boscalid, diflufenican, and the non-steroidal anti-inflammatory drug (NSAID) pranoprofen. wikipedia.orgatlantis-press.com The structural similarities and synthetic utility highlight the importance of this class of chlorinated nicotinic acids in medicinal chemistry.
Development of Enzyme Inhibitors
Derivatives of this compound have been extensively explored for their potential as enzyme inhibitors, targeting a range of enzymes implicated in various diseases.
Alpha-Amylase and Alpha-Glucosidase Inhibitors
In the quest for new treatments for type 2 diabetes, inhibiting enzymes like α-amylase and α-glucosidase is a key strategy to control postprandial hyperglycemia. acs.orgnih.govresearchgate.net These enzymes are responsible for the breakdown of carbohydrates in the digestive system. isciii.es By inhibiting them, the rate of glucose absorption can be slowed down. researchgate.net
Recent research has focused on nicotinic acid derivatives as potential inhibitors of these enzymes. acs.orgunimi.it Studies have shown that modifying the nicotinic acid scaffold at positions 5 and 6 can significantly impact inhibitory activity. unimi.it For example, a series of nicotinic acid derivatives with ether and thioether functionalities at the 6-position were synthesized and evaluated. acs.org
One study found that a derivative with an acetyl group on a phenyl ring connected to the nicotinic acid core showed notable α-amylase inhibition. acs.org Another derivative, featuring a meta-substituted phenyl ring with a methoxy (B1213986) group connected via a sulfur bridge, also demonstrated significant α-amylase inhibitory activity. acs.org For α-glucosidase, derivatives of 5-amino-nicotinic acid with an ethyl or methoxy group on an ortho-positioned phenyl ring displayed remarkable activity. acs.org
Interestingly, the most promising of these compounds were found to be noncompetitive inhibitors of both enzymes. acs.orgunimi.it This is a significant finding, as many existing inhibitors are competitive, and noncompetitive inhibition offers potential advantages in regulating enzyme function. unimi.it
Table 1: Inhibitory Activity of Selected Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound | Target Enzyme | IC50 (μM) | Inhibition Mechanism |
|---|---|---|---|
| Derivative with acetyl group | α-Amylase | Micromolar range | Noncompetitive |
| Derivative with methoxy group | α-Amylase | Micromolar range | Noncompetitive |
| Ether derivative 35 | α-Glucosidase | 32.9 ± 2.8 | Noncompetitive |
| Ether derivative 39 | α-Glucosidase | 26.4 ± 2.0 | Noncompetitive |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Beta-Ketoacyl-Acyl Carrier Protein Synthase III Inhibitors
Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for the development of new antibacterial agents. wikipedia.orgnih.gov This enzyme catalyzes the initial condensation reaction in the type II fatty acid synthesis pathway. nih.govnih.gov
Research has been conducted to identify inhibitors of FabH. researchgate.net For instance, quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have provided insights into the structural features required for inhibitory activity. researchgate.net These studies have shown that factors like hydrophobicity, molar refractivity, and the presence of hydroxyl groups are important for the inhibitory action against FabH. researchgate.net While direct use of this compound in published FabH inhibitor studies is not prominent, its structural motifs are relevant to the design of such inhibitors. The development of novel inhibitors for FabH remains an active area of research in the fight against bacterial infections. cuni.cz
RNA Polymerase I Inhibitors
RNA polymerase I (Pol I) is responsible for the transcription of ribosomal RNA genes, a process that is essential for ribosome biogenesis and cell growth. nih.gov As cancer cells have a high demand for protein synthesis, they are particularly sensitive to the inhibition of Pol I transcription. This makes Pol I an attractive target for cancer therapy. doi.org
Derivatives of this compound have been utilized in the synthesis of potent Pol I inhibitors. doi.orgacs.org Specifically, 2-chloronicotinic acid, a closely related compound, has been used as a starting material to create complex heterocyclic structures, such as pyrido[2,1-b]quinazoline-6-carboxamides. doi.orgacs.org
In one study, a series of these compounds were designed and synthesized, leading to the identification of potent inhibitors of Pol I. doi.org The synthesis involved reacting 2-chloronicotinic acid with various aminobenzoic acid derivatives. acs.org Further modifications to the resulting scaffold allowed for the exploration of structure-activity relationships (SAR), revealing that a four-ring tetracycle, a secondary amide bond, and a two-carbon linker to a basic amine were key for activity. nih.gov These inhibitors were shown to induce nucleolar stress and degradation of the large catalytic subunit of Pol I, RPA194, which are hallmarks of Pol I transcription inhibition. nih.gov
Exploration of Receptor Antagonists (e.g., LFA-1, NK1 Receptors)
Derivatives of this compound have also been investigated as antagonists for various receptors, including Lymphocyte Function-Associated Antigen-1 (LFA-1) and Neurokinin-1 (NK1) receptors.
LFA-1 is an integrin receptor found on lymphocytes that plays a critical role in immune responses. Antagonists of LFA-1 have potential applications in treating autoimmune and inflammatory diseases. Research has led to the development of potent spirocyclic hydantoin (B18101) antagonists of LFA-1, with one compound, 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro-[4.4]nonan-7-yl)nicotinic acid, advancing to clinical trials. researchgate.net
NK1 receptors are G protein-coupled receptors that are activated by the neuropeptide Substance P. wikipedia.org Antagonists of the NK1 receptor have shown utility as antiemetics, particularly for chemotherapy-induced nausea and vomiting, as well as potential antidepressant and anxiolytic properties. wikipedia.org The related compound, 6-chloronicotinic acid, has been a key starting material in the synthesis of novel NK1 receptor antagonists, including befetupitant (B1667907) and netupitant. researchgate.netnih.gov An efficient synthetic route involves the selective 1,4-addition of a Grignard reagent to a 6-chloronicotinic acid derivative. nih.gov
Scaffolds for Anti-inflammatory and Analgesic Agents (e.g., Pralofen precursors)
The scaffold of this compound and its close chemical relatives has been widely used in the development of anti-inflammatory and analgesic agents. rsc.org A notable example is its role as a precursor in the synthesis of Pralofen, a non-steroidal anti-inflammatory drug (NSAID). atlantis-press.com
Generally, NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. mdpi.com Many nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. rsc.org For instance, 2-anilino nicotinic acid derivatives, which can be synthesized from 2-chloronicotinic acid, have been reported as potential COX inhibitors. researchgate.net Some of these derivatives have shown promising anti-inflammatory activity comparable to or better than established drugs like mefenamic acid. rsc.orgresearchgate.net
Research in this area continues, with efforts to synthesize new derivatives with improved efficacy and better safety profiles, particularly with reduced ulcerogenic effects, a common side effect of traditional NSAIDs. rsc.org The versatility of the 2-chloronicotinic acid backbone allows for the creation of diverse libraries of compounds for screening as potential anti-inflammatory and analgesic drugs. d-nb.info
Research into Novel Antibacterial and Antitumor Agents
Derivatives of this compound have shown considerable promise as both antibacterial and antitumor agents. The structural features of these compounds, including the presence of amino, chloro, and carboxylic acid groups, allow for diverse chemical modifications to enhance their biological efficacy.
One closely related precursor, 2-Amino-6-chloronicotinaldehyde, which can be oxidized to form this compound, has demonstrated notable biological activity. Research has indicated its potential as a lead compound for the development of new antimicrobial and anticancer drugs. In vitro studies have quantified its effectiveness against various bacterial strains and cancer cell lines.
Antibacterial Activity of 2-Amino-6-chloronicotinaldehyde
The antimicrobial potential of 2-Amino-6-chloronicotinaldehyde has been evaluated against several common bacterial pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, has been determined for this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The data in this table is sourced from a study on the antimicrobial efficacy of 2-Amino-6-chloronicotinaldehyde.
These findings suggest that derivatives of this compound could be further explored for the development of novel antibiotics.
Antitumor Activity of 2-Amino-6-chloronicotinaldehyde
In the context of oncology, 2-Amino-6-chloronicotinaldehyde has exhibited significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been established for this compound against several breast and cervical cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Breast | 8.01 ± 0.5 |
| MCF-7 | Breast | 16.20 ± 1.3 |
| HeLa | Cervical | 10.50 ± 0.4 |
The data in this table is sourced from a study on the cytotoxic effects of 2-Amino-6-chloronicotinaldehyde.
The notable cytotoxicity, especially against breast cancer cells, underscores the potential of this chemical family in anticancer drug discovery. Furthermore, this compound itself is recognized as a valuable intermediate in the synthesis of established anticancer agents, such as AZD8055, a known mTOR inhibitor.
Mechanistic Studies on Cell Signal Transduction and Gene Expression Regulation
Understanding the mechanism of action is crucial for the rational design of more effective therapeutic agents. Research into derivatives of this compound has shed light on their interference with key cellular processes, including signal transduction and gene expression.
One area of investigation involves the synthesis of amides from 2-chloronicotinic acid. For example, N-(2-Aminophenyl)-2-chloronicotinamide has been identified as an inhibitor of histone deacetylases (HDACs). epa.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, this derivative can lead to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered transcription of genes involved in cell cycle control and apoptosis. epa.gov
Another line of research has focused on 6-aminonicotinic acid esters, which are designed as precursors to 6-amino-NADP+. This molecule is a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. arabjchem.org By inhibiting 6PGD, these compounds can disrupt cellular metabolism and have shown antiproliferative effects in pancreatic cancer models. arabjchem.org A notable finding is that these esters can reverse the loss of histone 3 lysine (B10760008) 9 trimethylation (H3K9me3), an important epigenetic mark, in metastatic pancreatic cancer cells. arabjchem.org
Furthermore, this compound has been used as an intermediate in the synthesis of 2,6-diaminopyridine derivatives that function as inhibitors of cyclin-dependent kinases (CDKs). vulcanchem.com CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and prevent the proliferation of cancer cells. The pRb/p16 pathway, which is often dysregulated in cancer, is a key target of these CDK inhibitors. vulcanchem.com
Derivatives of 2-chloronicotinic acid have also been explored as inhibitors of tyrosine kinases. These enzymes are crucial components of signaling pathways that control cell growth, differentiation, and survival. The structural framework of aminonicotinic acids makes them a suitable scaffold for developing selective tyrosine kinase inhibitors. Additionally, related compounds like 2-Amino-6-chloropyridine-4-carboxylic acid have been shown to inhibit kinases within the MAPK/ERK pathway, which is fundamental for cell proliferation.
Applications of 6 Amino 2 Chloronicotinic Acid and Its Derivatives in Agrochemical Chemistry Research
Intermediate for Pesticide Synthesis
6-Amino-2-chloronicotinic acid functions as a crucial starting material and intermediate in the creation of more complex molecules for the agrochemical industry. a2bchem.com The presence of multiple functional groups—the amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) groups—on the pyridine (B92270) core enhances its reactivity and versatility. This allows it to undergo a variety of chemical transformations, such as condensation, substitution, and cyclization reactions, to produce a diverse range of heterocyclic compounds. a2bchem.com These resulting heterocycles are often essential components in the preparation of pesticides and other bioactive molecules designed for crop protection. a2bchem.com
The compound's utility in agrochemical synthesis is also noted by chemical suppliers who market it as a key building block for this purpose. a2bchem.com Its structural framework is a component in the design and synthesis of new active ingredients for pesticides.
Building Block for Herbicide Development (e.g., Nicosulfuron, Diflufenican)
While nicotinic acid derivatives are fundamental to the synthesis of many herbicides, research and industrial processes indicate that the widely-used herbicides Nicosulfuron and Diflufenican are synthesized from the precursor 2-chloronicotinic acid , a closely related compound that lacks the amino group found in this compound. atlantis-press.comchemicalbook.comnih.govsfdchem.com
Nicosulfuron Synthesis: The synthesis of the sulfonylurea herbicide Nicosulfuron involves several routes, many of which utilize 2-chloronicotinic acid as the starting material. guidechem.comekb.eg In a common pathway, 2-chloronicotinic acid is converted through a multi-step process involving amidation, sulfonation, and ammoniation to produce the key intermediate 2-aminosulfonyl-N,N-dimethylnicotinamide. This intermediate is then reacted with other components to yield the final Nicosulfuron product.
Diflufenican Synthesis: Diflufenican, an amide herbicide, is also prominently synthesized using 2-chloronicotinic acid as the primary raw material. google.comgoogle.com One established synthetic route involves reacting 2-chloronicotinic acid with thionyl chloride and then with 2,4-difluoroaniline (B146603) to form an amide intermediate, which is subsequently condensed with m-trifluoromethylphenol to produce Diflufenican. google.com Alternative methods also start with 2-chloronicotinic acid or other halogenated nicotinic acids. google.com
The following table summarizes the key precursors for these herbicides.
| Herbicide | Key Precursor | Chemical Structure of Precursor |
| Nicosulfuron | 2-Chloronicotinic acid | C₆H₄ClNO₂ |
| Diflufenican | 2-Chloronicotinic acid | C₆H₄ClNO₂ |
Exploration of Novel Insecticidal Compounds
The pyridine moiety is a core component in numerous existing pesticides, including insecticides like imidacloprid (B1192907) and fungicides like boscalid. sci-hub.box This has spurred significant research into discovering new agrochemicals by modifying the pyridine scaffold. Derivatives of nicotinic acid are a particular focus of this exploratory research. sci-hub.box
Recent studies have focused on using 2-chloronicotinic acid as a starting material to design and synthesize novel compounds with potential herbicidal activity. For instance, a series of new pyrido[2,3-d]pyrimidine (B1209978) derivatives were synthesized from 2-chloronicotinic acid, with some showing promising herbicidal effects against specific weeds. mdpi.com Another study reported the synthesis of novel N-(arylmethoxy)-2-chloronicotinamides from nicotinic acid, with some derivatives exhibiting excellent herbicidal activity against bentgrass and duckweed. sci-hub.box
While direct examples of novel insecticides synthesized specifically from this compound are not extensively detailed in available research, its structural similarity to proven agrochemical precursors makes it a valuable candidate for such research. The development of novel pyridine derivatives with demonstrated insecticidal bioefficacy highlights the ongoing interest in this class of compounds for creating new pest control solutions. acs.org The functional groups of this compound provide reactive sites for derivatization, enabling the creation of new molecular structures for screening as potential next-generation insecticides.
Environmental and Biological Degradation Studies of 6 Chloronicotinic Acid
Microbial Metabolism Pathways
The microbial degradation of 6-chloronicotinic acid (6-CNA) is a critical area of research, particularly as it is a persistent metabolite of widely used neonicotinoid insecticides. Several bacterial strains have been identified that can metabolize and, in some cases, completely mineralize this compound.
A key organism in the study of 6-CNA degradation is the bacterium Bradyrhizobiaceae strain SG-6C, which was isolated from soil previously contaminated with imidacloprid (B1192907). researchgate.netplos.org This bacterium is capable of using 6-CNA as its sole source of carbon. plos.orgplos.org The metabolic process begins with the hydrolytic dechlorination of 6-CNA to form 6-hydroxynicotinic acid (6-HNA). researchgate.netplos.org This initial and crucial step is catalyzed by a novel chlorohydrolase enzyme named Cch2. plos.orgigem.orgnih.gov
Following its formation, 6-HNA enters the well-established nicotinic acid (niacin or vitamin B3) degradation pathway. researchgate.netplos.orgplos.org In strain SG-6C, 6-HNA is metabolized to 1,4,5,6-tetrahydro-6-oxonicotinate (B1259190) (THON), which is then funneled into the central metabolic pathways, such as the TCA cycle, for complete mineralization to carbon dioxide and water. frontiersin.orgfrontiersin.org This contrasts with the pathway in some other bacteria, like Pseudomonas species, which hydroxylate 6-HNA to 2,6-dihydroxynicotinate.
The gene responsible for the initial dechlorination, cch2, has been identified and is located on a mobile genetic element known as an Integrative and Conjugative Element (ICE). plos.org This suggests the potential for horizontal gene transfer, allowing other bacteria to acquire the ability to degrade 6-CNA. plos.org
Other microorganisms have also been implicated in the degradation of neonicotinoids and their metabolites. For instance, Fusarium sp. CS-3 can oxidize an intermediate to 6-chloronicotinic acid. frontiersin.org Similarly, Rhodococcus sp. BCH2 has been shown to directly degrade a neonicotinoid intermediate to 6-CNA. frontiersin.org While many studies have focused on the degradation of the parent neonicotinoid compounds, the mineralization of the persistent 6-CNA metabolite by strains like SG-6C represents a significant advancement in understanding the complete environmental fate of these insecticides. researchgate.net
Microbial Degradation of 6-Chloronicotinic Acid
| Microorganism | Metabolic Pathway/Enzyme | Key Metabolites | Significance |
| Bradyrhizobiaceae strain SG-6C | Hydrolytic dechlorination via Cch2 enzyme, followed by the nicotinic acid degradation pathway. researchgate.netplos.orgigem.orgnih.gov | 6-hydroxynicotinic acid (6-HNA), 1,4,5,6-tetrahydro-6-oxonicotinate (THON). researchgate.net | Capable of complete mineralization of 6-CNA to CO2. researchgate.netfrontiersin.orgfrontiersin.org |
| Pseudomonas spp. | Hydroxylation of 6-HNA. | 2,6-dihydroxynicotinate. | Demonstrates an alternative degradation pathway for the intermediate 6-HNA. |
| Fusarium sp. CS-3 | Oxidation. frontiersin.org | 6-chloronicotinic acid. frontiersin.org | Involved in the formation of 6-CNA from neonicotinoid intermediates. frontiersin.org |
| Rhodococcus sp. BCH2 | Oxidative cleavage. frontiersin.org | 6-chloronicotinic acid. frontiersin.org | Directly produces 6-CNA from a neonicotinoid metabolite. frontiersin.org |
Role as a Metabolite in Neonicotinoid Insecticide Degradation (e.g., Imidacloprid)
6-Chloronicotinic acid is a well-documented and significant metabolite of several neonicotinoid insecticides, most notably imidacloprid, but also acetamiprid (B1664982) and thiacloprid. frontiersin.org It is formed through the oxidative degradation of the chloropyridinylmethyl moiety common to these insecticides. The formation of 6-CNA is a key step in the breakdown of these pesticides in various environments, including soil, water, and within living organisms. frontiersin.orgorst.edu
In mammals, one of the major metabolic pathways for imidacloprid involves the oxidative cleavage of the molecule, leading to the formation of 6-CNA and an imidazolidine (B613845) derivative. orst.edu This process primarily occurs in the liver. orst.edu The resulting 6-CNA can be further metabolized before excretion. orst.edu It has been detected in the urine of animals and humans exposed to imidacloprid, making it a useful biomarker for assessing exposure. rsc.org
In the environment, the degradation of imidacloprid in soil can lead to the accumulation of 6-CNA. plos.orgplos.orgorst.edu Studies have shown that 6-CNA can be a major metabolite found in agricultural soils following the application of imidacloprid. plos.orgorst.edu Its persistence in soil and its moderate water solubility raise concerns about its potential to leach into water systems and affect non-target organisms. researchgate.net
The degradation of imidacloprid and the subsequent formation of 6-CNA are influenced by both biotic and abiotic factors. Microbial activity is a primary driver of this transformation in soil. frontiersin.orgfrontiersin.org Various bacterial strains, including Bacillus cereus, have been shown to produce 6-CNA as an intermediate during the degradation of imidacloprid. mdpi.com Abiotic processes like photolysis can also contribute to the breakdown of imidacloprid into 6-CNA, especially in aquatic environments. igem.org
The presence of 6-CNA as a metabolite is significant for several reasons. It indicates the breakdown of the parent neonicotinoid, but its own persistence and potential toxicity are of environmental concern. Until the discovery of microorganisms capable of mineralizing it, 6-CNA was often considered a dead-end metabolite in some degradation pathways. researchgate.net
Formation of 6-CNA from Neonicotinoid Insecticides
| Parent Insecticide | Degradation Process | Environment/Organism | Significance of 6-CNA |
| Imidacloprid | Oxidative cleavage. orst.edunih.govvert.eco | Mammalian liver, soil, water. frontiersin.orgorst.edu | Major metabolite, biomarker of exposure. orst.edursc.org |
| Acetamiprid | Oxidative degradation. | Soil, microbial cultures. frontiersin.org | Common intermediate in microbial degradation pathways. frontiersin.org |
| Thiacloprid | Oxidative degradation. | Microbial cultures. frontiersin.org | Intermediate metabolite in biodegradation. frontiersin.org |
Bioremediation Potential and Mineralization Mechanisms
The discovery of microorganisms capable of degrading and mineralizing 6-chloronicotinic acid has opened up possibilities for the bioremediation of environments contaminated with neonicotinoid insecticides. researchgate.net Bioremediation is considered a cost-effective and environmentally friendly approach to detoxify pesticide residues. frontiersin.orgnih.govvert.eco
The cornerstone of 6-CNA bioremediation is the bacterium Bradyrhizobiaceae strain SG-6C. researchgate.netplos.org This organism's ability to completely mineralize 6-CNA to carbon dioxide is a crucial finding. researchgate.netnih.govvert.eco The mineralization mechanism involves a two-stage process:
Dechlorination : The initial and rate-limiting step is the hydrolytic removal of the chlorine atom from the pyridine (B92270) ring of 6-CNA to produce 6-hydroxynicotinic acid (6-HNA). researchgate.netplos.org This reaction is catalyzed by the enzyme Cch2. plos.orgigem.orgnih.gov
Mineralization of 6-HNA : The resulting 6-HNA is a naturally occurring intermediate in the bacterial metabolism of vitamin B3 and is readily degraded through the nicotinic acid pathway. plos.org This pathway ultimately converts the organic molecule into basic inorganic compounds like CO2. frontiersin.orgfrontiersin.org
The potential for bioremediation is enhanced by the fact that the gene encoding the Cch2 enzyme (cch2) is located on a mobile genetic element, an Integrative and Conjugative Element (ICE). plos.org This mobility suggests that the capacity to degrade 6-CNA could be transferred to other native soil bacteria, potentially accelerating the cleanup of contaminated sites. plos.org
Research has also focused on heterologously expressing the cch2 gene in other bacteria, such as E. coli, successfully conferring the ability to convert toxic 6-CNA into the less toxic 6-HNA. igem.orgnih.gov This demonstrates the potential for developing engineered microorganisms specifically for bioremediation purposes.
While microbial degradation is a promising strategy, other advanced oxidation processes are also being explored. For example, photocatalytic degradation using titanium dioxide (TiO₂) has been shown to be effective in breaking down 6-CNA, achieving significant mineralization. researchgate.net However, this process can sometimes generate intermediate products with higher toxicity, highlighting the complexity of remediation efforts. researchgate.net
The ultimate goal of bioremediation is the complete mineralization of the pollutant, which eliminates its toxicity. The discovery of bacteria like strain SG-6C provides a natural and potentially effective pathway to achieve this for the persistent neonicotinoid metabolite, 6-CNA. researchgate.net
Key Factors in the Bioremediation of 6-Chloronicotinic Acid
| Factor | Description | Relevance to Bioremediation |
| Bradyrhizobiaceae strain SG-6C | A soil bacterium capable of using 6-CNA as a sole carbon source. researchgate.netplos.orgplos.org | Provides a natural mechanism for the complete breakdown of 6-CNA. researchgate.net |
| Cch2 Enzyme | A chlorohydrolase that catalyzes the initial dechlorination of 6-CNA to 6-HNA. plos.orgigem.orgnih.gov | The key enzyme that initiates the degradation pathway. plos.orgigem.org |
| Nicotinic Acid Pathway | A common bacterial metabolic pathway for the degradation of nicotinic acid and its derivatives. researchgate.netplos.org | Allows for the complete mineralization of the intermediate 6-HNA. plos.org |
| Integrative and Conjugative Element (ICE) | A mobile genetic element carrying the cch2 gene. plos.org | Enables the potential for horizontal gene transfer, spreading the degradation capability among soil microbes. plos.org |
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Reactivity and Transformation Pathways
While 6-Amino-2-chloronicotinic acid is a known intermediate, its full reactive potential is far from exhausted. Future research will likely focus on leveraging its distinct functional groups to forge unprecedented molecular architectures. The chlorine atom at the 2-position, activated by the electron-withdrawing carboxylic acid and the pyridine (B92270) ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr) reactions. d-nb.info However, exploring a broader range of coupling partners and reaction conditions could yield novel derivatives.
Key areas for future investigation include:
Advanced Cross-Coupling Reactions: Moving beyond traditional substitutions, the application of modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Cl bond could introduce diverse carbon-based and heteroatomic substituents.
Functionalization of the Amino Group: The amino group can be derivatized through acylation, alkylation, or used as a handle for directing group-assisted C-H activation at adjacent positions on the pyridine ring, enabling highly regioselective modifications.
Skeletal Editing: A truly frontier area involves the development of reactions that enable "skeletal editing," where atoms within the pyridine ring itself are altered. Recent advancements have shown the possibility of converting substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions. acs.org Applying such transformative strategies to this compound could provide access to entirely new classes of compounds that are otherwise difficult to synthesize.
Table 1: Potential Future Transformations for this compound
| Reaction Type | Target Position | Potential Reagents/Catalysts | Potential Outcome |
|---|---|---|---|
| C-C Cross-Coupling | C2 (Cl replacement) | Boronic acids, Pd catalysts (Suzuki) | Aryl/heteroaryl substituted aminonicotinic acids |
| C-N Cross-Coupling | C2 (Cl replacement) | Amines, Pd/Cu catalysts (Buchwald-Hartwig) | Diaminonicotinic acid derivatives |
| C-H Activation | C4 or C5 | Transition metal catalysts (e.g., Rh, Ru, Ir) | Direct functionalization of the pyridine core |
| Skeletal Editing | Pyridine Ring | Cyanines, Ylides | Conversion to meta-amino-substituted benzene (B151609) rings acs.org |
Innovations in Green and Sustainable Synthesis Technologies
The chemical industry's shift towards sustainability necessitates the development of greener synthetic routes for important intermediates like this compound. nih.govbohrium.com Future research will focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign materials.
Promising innovations include:
Biocatalysis: The use of enzymes or whole-cell systems offers remarkable selectivity under mild conditions. Amidases have been engineered for the efficient production of 2-chloronicotinic acid from 2-chloronicotinamide (B82574), and similar enzymatic hydrolysis or amination strategies could be developed for 6-amino derivatives. asm.orgmdpi.com Furthermore, novel chlorohydrolases, like the one identified in Bradyrhizobiaceae strain SG-6C for dechlorinating 6-chloronicotinic acid to 6-hydroxynicotinic acid, could be discovered or engineered for related substrates. plos.org
Solvent-Free and Alternative Solvent Systems: Performing reactions under solvent-free conditions, as demonstrated in the boric acid-catalyzed synthesis of related 2-(arylamino)nicotinic acids, significantly reduces solvent waste. d-nb.inforesearchgate.net The use of green solvents like water, ionic liquids, or bio-based solvents such as Cyrene represents another sustainable approach. bohrium.comacs.org
Energy-Efficient Methodologies: Microwave-assisted and ultrasonic-assisted syntheses can dramatically reduce reaction times and energy input compared to conventional heating. nih.govacs.org These techniques have been successfully applied to the synthesis of various pyridine derivatives and hold promise for the production of this compound and its derivatives. nih.govacs.org One-pot multicomponent reactions (MCRs) are another key strategy, enhancing efficiency by combining multiple synthetic steps into a single operation, thus saving time, energy, and resources. bohrium.com
Design and Synthesis of Next-Generation Bioactive Compounds
The pyridine nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. dovepress.comnih.govnih.gov this compound is an attractive starting point for generating libraries of novel compounds for biological screening due to its multiple points for diversification.
Future design strategies will likely target:
Kinase Inhibitors: The pyridine scaffold is a common feature in kinase inhibitors used in oncology. The functional groups of this compound can be elaborated to target the hinge-binding region and other pockets of various kinases. For instance, related aminopyridine precursors are used to synthesize potent inhibitors of key cellular signaling pathways.
Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. nih.govresearchgate.net The pyridine ring is found in several antibacterial drugs, and its presence can improve properties like water solubility. nih.govresearchgate.net Derivatives of this compound could be synthesized and tested against a panel of clinically relevant bacteria and fungi.
Agrochemicals: Substituted nicotinic acids are precursors to major classes of insecticides and herbicides. atlantis-press.comresearchgate.net The unique substitution pattern of this compound could be exploited to develop new agrochemicals with novel modes of action or improved environmental profiles.
The design process will involve systematically modifying the core structure—for example, by creating a series of amides from the carboxylic acid, alkylating or arylating the amino group, and replacing the chlorine with various nucleophiles—to establish clear structure-activity relationships (SAR).
Table 2: Illustrative Bioactive Compound Design from this compound
| Target Application | Design Strategy | Example Modification | Rationale |
|---|---|---|---|
| Kinase Inhibitors | Hinge-binding fragment | Amidation of the carboxylic acid with a substituted aniline (B41778) | Mimics interactions of known pyridine-based inhibitors. |
| Antibacterial Agents | Improve cell penetration | Substitution of chlorine with a thioether group | Modulates lipophilicity and potential for new target interactions. dovepress.com |
| Antiviral Agents | Target viral enzymes | Coupling with chiral amino alcohols | Creates complex, three-dimensional structures capable of specific enzyme inhibition. mdpi.com |
Advanced Computational-Experimental Synergy for Chemical Discovery
The integration of computational chemistry with experimental synthesis is revolutionizing chemical research. This synergy allows for the rational design of molecules and reaction pathways, accelerating the pace of discovery while reducing costs and waste.
For this compound, this synergy can be applied in several ways:
Predicting Reactivity and Reaction Mechanisms: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule, predict the most likely sites for reaction, and calculate the energy barriers for different transformation pathways. researchgate.net This can guide experimentalists in choosing the optimal conditions for a desired outcome, as demonstrated in studies of regioselective synthesis. acs.org
Virtual Screening and Drug Design: Before undertaking laborious synthesis, vast virtual libraries of derivatives can be generated in silico. These libraries can then be screened against the three-dimensional structures of biological targets (e.g., enzymes, receptors) using molecular docking simulations. mdpi.comnih.gov This approach helps prioritize which compounds are most likely to be active, focusing experimental efforts on the most promising candidates. nih.gov
Development of Novel Predictive Models: The rise of machine learning and artificial intelligence (AI) offers new possibilities. By training models on existing experimental data, it may become possible to predict the properties, bioactivity, and even synthetic accessibility of novel pyridine derivatives with high accuracy. aip.org The synergy between such AI-driven models and experimental validation represents a powerful paradigm for future chemical discovery. aip.orgacs.org
Table 3: Application of Computational Tools in Research on this compound
| Computational Tool | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Analyze molecular structure and reactivity. researchgate.net | Prediction of bond strengths, charge distribution, and reaction mechanism feasibility. |
| Molecular Docking | Screen virtual libraries against biological targets. mdpi.com | Identification of potential bioactive compounds and prediction of their binding modes. |
| Machine Learning (ML/AI) | Predict properties and bioactivity from structure. aip.org | Rapid, large-scale screening and prioritization of novel chemical structures for synthesis. |
| Kinetic Monte Carlo (kMC) Modeling | Simulate complex reaction networks (e.g., polymerization). acs.org | Understanding how reaction conditions influence product distribution and properties. |
Q & A
Q. What synthetic methodologies are effective for preparing 6-Amino-2-chloronicotinic acid?
A robust protocol involves coupling reactions using carbodiimide reagents (e.g., EDCI) with HOBt as an activator in DMF, triethylamine as a base, and ammonium chloride as a nucleophile. Reactions are typically conducted at 25°C for 16 hours, achieving moderate yields. Optimization of stoichiometry and solvent polarity (e.g., DMF vs. THF) can improve efficiency .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Q. What safety protocols should researchers follow when handling this compound?
Refer to safety data sheets (SDS) for structurally similar chloronicotinic acids: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in amber glass under inert gas to prevent degradation. Emergency measures include rinsing exposed skin/eyes and consulting a physician .
Advanced Research Questions
Q. How can trace-level detection of this compound in environmental samples be achieved?
A validated ion chromatography method with online photoinduced fluorescence detection uses:
- Column : IonPac® AS11-HC (40 mM NaOH + 5% acetonitrile eluent).
- Detection : Post-column UV irradiation (λex/λem = 231/370 nm) enhances fluorescence of non-fluorescent analytes.
- Sensitivity : Achieves LODs of 0.0072 μg/mL with ≤3.02% precision .
Q. How should conflicting data on reaction yields in synthetic studies be resolved?
Conduct a multivariate analysis comparing:
Q. What strategies enable the use of this compound in heterocyclic compound synthesis?
- Nucleophilic Substitution : Replace the chlorine atom with amines/alcohols under acidic conditions to form pyridine derivatives.
- Functionalization : Use the amino group for acylation (e.g., acetic anhydride) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Applications include synthesizing organic-inorganic hybrids for catalytic or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
